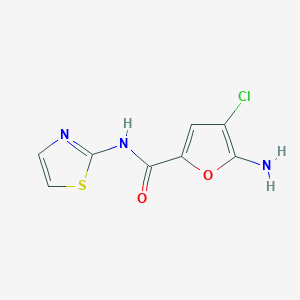
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes an iodine atom and two hydroxyl groups attached to a cyclohexene ring. The specific configuration of the stereocenters (1S,2R) plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol typically involves the iodination of cyclohexene derivatives followed by dihydroxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the cyclohexene ring. Subsequent dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the formation of the diol with the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and dihydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of cyclohexene diols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Cyclohexene diols
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and stereoselective interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The iodine atom and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the compound within the active site .
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-3-iodocyclohex-3-ene-1,2-diol
- (1S,2R)-2-bromocyclohexanol
- (1S,2R)-2-phenylcyclohexanol
Uniqueness
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both an iodine atom and two hydroxyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
828295-40-5 |
|---|---|
Fórmula molecular |
C6H9IO2 |
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
(1S,2R)-3-iodocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9IO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1 |
Clave InChI |
INYNZJTUZXUATK-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](C(=C1)I)O)O |
SMILES canónico |
C1CC(C(C(=C1)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
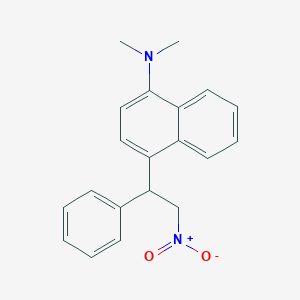
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
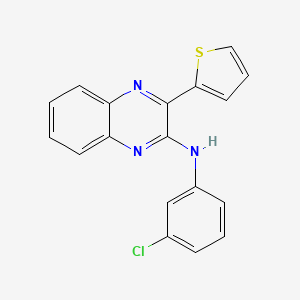
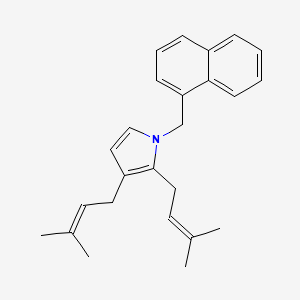
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
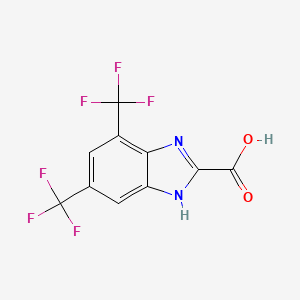
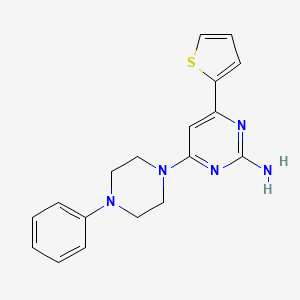
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
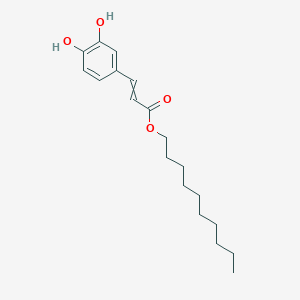
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
